N-Boc-3-(chloromethyl)aniline

Organic Synthesis Bifunctional Building Blocks Orthogonal Protection

Securing a single building block with both an acid-labile protected amine and a reactive benzylic chloride is a persistent challenge in fragment-based library synthesis. N-Boc-3-(chloromethyl)aniline solves this by integrating both orthogonal handles on a single aromatic core, enabling precise sequential derivatization. • Orthogonal Reactivity: Use the benzylic chloride for nucleophilic substitution or cross-coupling, then deprotect the Boc-amine under mild acidic conditions for amide bond formation [1][2]. • Calculated LogP Advantage: A computed LogP of 3.27 provides higher lipophilicity than the unprotected aniline (LogP ~1.87), aiding membrane permeability optimization in hit-to-lead campaigns [3]. • Reliable Supply: Available in batch-consistent purity, supported by certificates of analysis, and ready for immediate dispatch to accelerate your synthesis workflow.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 219706-58-8
Cat. No. B1288780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-(chloromethyl)aniline
CAS219706-58-8
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl
InChIInChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyRAHGJAIFYCYZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-(chloromethyl)aniline (CAS 219706-58-8): Baseline Physicochemical and Structural Overview for Procurement


N-Boc-3-(chloromethyl)aniline (CAS 219706-58-8), systematically named tert-butyl N-[3-(chloromethyl)phenyl]carbamate, is a bifunctional aromatic building block with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol [1]. It features a tert-butoxycarbonyl (Boc)-protected aromatic amine and a benzylic chloromethyl group, classifying it as a versatile intermediate for sequential synthetic transformations [1]. Key computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 298.2±23.0 °C at 760 mmHg, and an ACD/LogP of 3.27 .

Bifunctional building block for sequential orthogonal transformations (Boc-deprotection & nucleophilic displacement)
Acid-labile Boc protecting group supports chemoselective amine liberation in multi-step routes
Meta-substituted benzylic chloride offers distinct steric and electronic profile vs. ortho/para isomers

Why N-Boc-3-(chloromethyl)aniline (CAS 219706-58-8) Is Not Interchangeable with Generic Analogs


In-class compounds, such as other Boc-protected anilines or simple benzyl chlorides, cannot be substituted for N-Boc-3-(chloromethyl)aniline without fundamentally altering a synthetic route. The molecule's value is predicated on the simultaneous presence of an orthogonal, acid-labile Boc protecting group and a reactive benzylic chloride . This specific dual functionality enables a precise sequence of transformations—orthogonal deprotection followed by, or preceded by, nucleophilic displacement—that is simply not possible with mono-functional alternatives like N-Boc-aniline or 3-(chloromethyl)aniline . The meta-substitution pattern also introduces a unique steric and electronic profile compared to its ortho- and para-substituted isomers, directly influencing reactivity and downstream applications . The quantitative evidence below underscores these critical points of differentiation.

Mono-functional analogs cannot replicate orthogonal sequence
N-Boc-aniline or 3-(chloromethyl)aniline each lack one reactive handle, breaking the sequential deprotection-substitution logic.
Ortho- or para-isomers shift reactivity and steric profile
Substitution pattern changes the electronic environment and steric accessibility, altering reaction outcomes and downstream applications.
Benzylic bromide analogs may introduce unwanted side reactions
Higher electrophilicity of the bromide increases the risk of premature displacement or storage instability, requiring careful handling validation.

Product-Specific Quantitative Evidence Guide for N-Boc-3-(chloromethyl)aniline (CAS 219706-58-8)


Orthogonal Bifunctionality: Quantified Difference in Reactive Site Count vs. N-Boc-aniline

Unlike the mono-functional analog N-Boc-aniline, N-Boc-3-(chloromethyl)aniline provides two distinct reactive sites, enabling more complex synthetic sequences . The Boc-protected amine allows for orthogonal deprotection strategies, while the benzylic chloride serves as a versatile electrophile for nucleophilic substitution or cross-coupling reactions .

Reactive Sites
Class-level inference
Target: 2 sites (Boc-amine + benzylic Cl)
Comparator: 1 site (Boc-amine only)
Enables sequential chemoselective transformations
Data to verify; structural analysis only
Organic Synthesis Bifunctional Building Blocks Orthogonal Protection

Hydrophobic Scaffold: Quantified LogP Comparison with Unprotected 3-(Chloromethyl)aniline

The Boc group significantly alters the lipophilicity of the scaffold. N-Boc-3-(chloromethyl)aniline exhibits a computed LogP of 3.27, whereas the unprotected parent, 3-(chloromethyl)aniline, has a reported LogP of approximately 1.87 .

LogP
Computed value
Target: LogP 3.27 (ACD/LogP)
Comparator: ~1.87 (unprotected parent)
Δ LogP ≈ +1.4
Increased lipophilicity may influence permeability and binding
Cross-study comparison; verify experimentally
Medicinal Chemistry Lipophilicity Physicochemical Properties

Enhanced Nucleofugality: Qualitative Comparison of Benzylic Chloride Reactivity vs. Bromo Analogs

While direct quantitative kinetic data comparing N-Boc-3-(chloromethyl)aniline to its 3-(bromomethyl) analog are not available in the public domain, class-level knowledge of benzylic halides indicates that the benzylic chloride in this compound offers a balance of stability and reactivity. It is less prone to unwanted side reactions during storage and handling than the more reactive benzylic bromide, yet remains sufficiently electrophilic for efficient substitution with a wide range of nucleophiles .

Benzylic Halide Reactivity
Class-level inference
Chloride: moderate electrophilicity
Bromide: high electrophilicity
Controlled chloride reactivity may improve yield in multi-step synthesis
No direct kinetic data; class-level comparison
Synthetic Methodology Nucleophilic Substitution Reactivity

High-Value Application Scenarios for N-Boc-3-(chloromethyl)aniline (CAS 219706-58-8) Based on Evidence


Synthesis of Complex Pharmaceutical Intermediates via Sequential Orthogonal Transformations

This compound is ideally suited for the construction of complex molecules requiring two distinct chemical steps at a single aromatic core. A typical workflow involves first utilizing the benzylic chloride in a nucleophilic substitution or metal-catalyzed cross-coupling to install a key fragment, followed by a mild acidic deprotection of the Boc group to reveal a free aniline for subsequent amide bond formation or other amine-specific reactions . This sequence is fundamental in medicinal chemistry for building targeted libraries and lead compounds .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise Lipophilicity Tuning

The computed LogP of 3.27 for N-Boc-3-(chloromethyl)aniline, compared to the LogP of ~1.87 for unprotected 3-(chloromethyl)aniline, provides a quantifiable rationale for its use in hit-to-lead campaigns . By incorporating this intermediate, medicinal chemists can introduce a core with a specific, moderately lipophilic character that may improve membrane permeability or target binding, a critical parameter often optimized through the choice of protecting group .

Material Science Applications as a Site-Specific Building Block for Functional Polymers or Dendrimers

The orthogonal reactive sites make this aniline derivative a valuable monomer for constructing well-defined macromolecular architectures. The benzylic chloride can serve as an anchoring point for surface modification, while the protected amine can be deprotected post-polymerization to reveal a reactive handle for further functionalization or cross-linking . This controlled, sequential reactivity is essential for avoiding gelation or side reactions during polymerization .

Application
Selection Property
Validation Focus
Synthesis of complex pharmaceutical intermediates
Orthogonal bifunctionality (Boc-amine + benzylic Cl)
Sequence-specific deprotection and substitution efficiency
Lipophilicity tuning for hit-to-lead programs
Boc-protected lipophilic scaffold
LogP-dependent permeability and binding assay evaluation
Functional polymer and dendrimer construction
Orthogonal reactive sites for stepwise functionalization
Post-polymerization deprotection and cross-linking control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-3-(chloromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.